molecular formula C18H19N3OS B14219807 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine CAS No. 832077-71-1

2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine

Cat. No.: B14219807
CAS No.: 832077-71-1
M. Wt: 325.4 g/mol
InChI Key: KVEHPKXALGTNAF-UHFFFAOYSA-N
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Description

2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring and a phenylpentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The resulting oxadiazole intermediate is then reacted with a phenylpentylsulfanyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents such as N-bromosuccinimide for substitution reactions. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and halogenated pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes involved in disease progression, such as kinases or proteases. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{5-[(5-Phenylpentyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine include other oxadiazole derivatives and pyridine-based compounds. Examples include:

  • 2-{(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}-N-substituted acetamides
  • 5-[(4-Methylphenyl)sulfanyl]-1-phenyl-1H-tetrazoles

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the oxadiazole and pyridine rings with a phenylpentylsulfanyl group. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications, making it a valuable compound for further research and development.

Properties

CAS No.

832077-71-1

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(5-phenylpentylsulfanyl)-5-pyridin-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C18H19N3OS/c1-3-9-15(10-4-1)11-5-2-8-14-23-18-21-20-17(22-18)16-12-6-7-13-19-16/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2

InChI Key

KVEHPKXALGTNAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCSC2=NN=C(O2)C3=CC=CC=N3

Origin of Product

United States

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